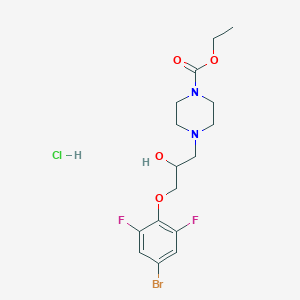

![molecular formula C14H14F3NO4 B2985822 (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid CAS No. 2375276-11-0](/img/structure/B2985822.png)

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

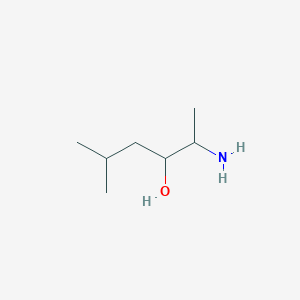

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid, also known as AZD-3891, is a novel small molecule inhibitor that targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. Elevated levels of cortisol have been linked to metabolic disorders such as obesity, type 2 diabetes, and hypertension. Therefore, inhibition of 11β-HSD1 has been proposed as a potential therapeutic strategy for these diseases.

Applications De Recherche Scientifique

Synthesis Applications

Enamide Synthesis : The combination of (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid with trifluoroacetic acid has been used in the stereospecific synthesis of enamides, a process that can be applied in both the Z- and E-series (Brettle & Mosedale, 1988).

Multicomponent Coupling : Trifluoroacetic acid promotes a transition-metal-free, three-component coupling process involving aziridines, arynes, and water, leading to the production of N-aryl β-amino alcohol derivatives. The use of azetidines in this process also yields N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Catalytic Asymmetric Additions : N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine compounds, has been evaluated for its effectiveness in catalytic asymmetric additions to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Biological Activity Studies

Antibacterial and Antifungal Potency : Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid have shown significant inhibition effects against bacterial, fungal, tumoral, and insecticidal strains, attributed to their interaction with DNA (ur-Rehman et al., 2012).

Elastase Inhibition : N-aryl-3,3-dihalogenoazetidin-2-ones, synthesized from azetidine compounds, have been found to be effective inhibitors of human leukocyte elastase, exhibiting stereospecific inhibition properties (Doucet et al., 1997).

Propriétés

IUPAC Name |

(E)-3-[2-(azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.C2HF3O2/c14-12(15)6-5-9-3-1-2-4-11(9)10-7-13-8-10;3-2(4,5)1(6)7/h1-6,10,13H,7-8H2,(H,14,15);(H,6,7)/b6-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUWSNKQFNSSQP-IPZCTEOASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2C=CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1)C2=CC=CC=C2/C=C/C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985741.png)

amino}acetamide](/img/structure/B2985747.png)

![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)